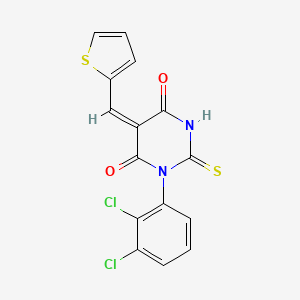![molecular formula C17H19N3O2S B5224409 N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide, commonly known as ABT-737, is a small molecule drug that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of anti-apoptotic proteins, which are often overexpressed in cancer cells and contribute to their survival.
作用机制
ABT-737 works by binding to and inhibiting anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many cancer cells and contribute to their survival by preventing apoptosis. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and promote their death. ABT-737 has also been shown to sensitize cancer cells to other apoptotic stimuli, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
ABT-737 has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, ABT-737 has been shown to inhibit tumor growth and metastasis in animal models. It has also been shown to have anti-inflammatory effects and to modulate the immune response. ABT-737 has been well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of ABT-737 is its potency and specificity for anti-apoptotic proteins. This makes it a valuable tool for studying the role of these proteins in cancer and other diseases. However, ABT-737 has some limitations for lab experiments. It is a small molecule drug that may not accurately reflect the effects of larger molecules, such as antibodies. In addition, ABT-737 has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on ABT-737. One area of interest is the development of new analogs that may have improved potency or pharmacokinetic properties. Another area of interest is the identification of biomarkers that may predict response to ABT-737. Additionally, there is interest in combining ABT-737 with other cancer therapies to improve treatment outcomes. Finally, there is ongoing research into the mechanisms of resistance to ABT-737, which may lead to the development of new strategies for overcoming this resistance.
Conclusion:
ABT-737 is a small molecule drug that has shown promise as a cancer therapeutic agent. It works by inhibiting anti-apoptotic proteins, inducing apoptosis in cancer cells, and sensitizing them to other apoptotic stimuli. ABT-737 has a number of biochemical and physiological effects and has been well-tolerated in animal studies. While there are some limitations to its use in lab experiments, there are several future directions for research on ABT-737 that may lead to improved cancer treatments.
合成方法
ABT-737 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-aminobenzothiophene with ethyl acrylate to produce a key intermediate. This intermediate is then reacted with other chemical compounds, including nicotinic acid, to produce the final product. The synthesis of ABT-737 is a complex process that requires expertise in synthetic organic chemistry.
科学研究应用
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, ABT-737 has been studied for its potential in treating other diseases, such as autoimmune disorders.
属性
IUPAC Name |
N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-10-5-6-12-13(8-10)23-17(14(12)15(18)21)20-16(22)11-4-3-7-19-9-11/h3-4,7,9-10H,2,5-6,8H2,1H3,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJTJSABMPTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)
![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)
![2-(5-acetyl-3-thienyl)-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]acetamide trifluoroacetate](/img/structure/B5224333.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![N-(2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5224348.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5224354.png)
![4-tert-butyl-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5224356.png)

![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5224380.png)
![2-methyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5224385.png)
![N-(1-isopropyl-4-piperidinyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5224389.png)
![N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)
![5-(2,6-dimethoxyphenyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5224395.png)